4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The presence of the bromine atom and the benzimidazole moiety in this compound suggests potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of 2-methyl-1H-benzimidazole with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation or reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylbenzimidazole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the pharmacological properties of the benzimidazole core.
Biological Studies: Used as a probe to study biological pathways and molecular targets, particularly those involving brominated aromatic compounds.
Material Science: Employed in the synthesis of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The bromine atom may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can disrupt biological pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Lacks the bromine atom, resulting in different biological activity.
4-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide: Contains a fluorine atom, potentially affecting its pharmacokinetics and biological activity.
Uniqueness
The presence of the bromine atom in 4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide distinguishes it from other similar compounds. Bromine’s larger size and different electronic properties compared to chlorine or fluorine can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
Properties
Molecular Formula |
C15H12BrN3O |
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Molecular Weight |
330.18 g/mol |
IUPAC Name |
4-bromo-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H12BrN3O/c1-9-17-13-7-6-12(8-14(13)18-9)19-15(20)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
QJOHJHROSYSQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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